3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline
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Overview
Description
3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline is a complex organic compound with a molecular formula of C23H26N2O3S . This compound is characterized by the presence of a quinoline core, which is substituted with a 3,4-dimethylphenylsulfonyl group, an ethoxy group, and a pyrrolidinyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Scientific Research Applications
3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization with the desired substituents. One common synthetic route involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . The reaction conditions often involve the use of palladium catalysts and boron reagents to facilitate the coupling process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline can be compared with other similar compounds, such as:
3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxy-4-piperidin-1-ylquinoline: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxy-4-(1-pyrrolidinyl)quinolinium: Similar structure but with a quinolinium core. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-4-pyrrolidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-4-28-18-8-10-21-20(14-18)23(25-11-5-6-12-25)22(15-24-21)29(26,27)19-9-7-16(2)17(3)13-19/h7-10,13-15H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEVSOYREYXCDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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